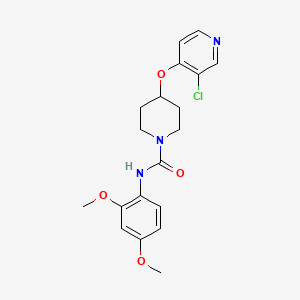
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound belongs to the class of piperidine carboxamides and has been shown to have promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. It has been shown to have neuroprotective effects, as well as the ability to modulate neurotransmitter release, which could be beneficial in treating various neurological disorders.
Biochemical and Physiological Effects:
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, which could be beneficial in treating various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a promising candidate for studying the role of this receptor in various cellular processes. However, one limitation is that its effects may be dose-dependent, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, including further research into its potential use in treating various diseases, such as cancer and neurological disorders. Additionally, future studies could focus on elucidating the exact mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide, as well as identifying any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide involves several steps, including the coupling of 3-chloro-4-pyridinol with 2,4-dimethoxyphenylpiperidin-1-amine, followed by the acylation of the resulting intermediate with a carboxylic acid derivative. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell survival, neuroprotection, and modulation of neurotransmitter release.
Propiedades
IUPAC Name |
4-(3-chloropyridin-4-yl)oxy-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-25-14-3-4-16(18(11-14)26-2)22-19(24)23-9-6-13(7-10-23)27-17-5-8-21-12-15(17)20/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBSMYBDCSIDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chloropyridin-4-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

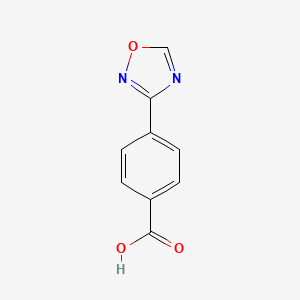

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)



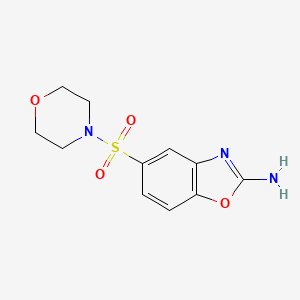
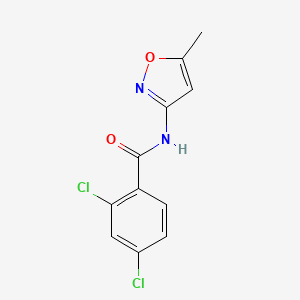
![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)

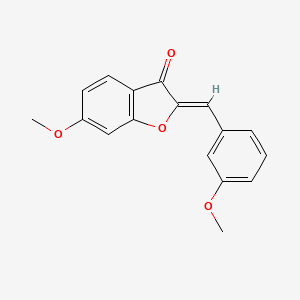
![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)
![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)
